molecular formula C15H13N3O2 B11956253 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione CAS No. 6950-37-4

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione

Cat. No.: B11956253
CAS No.: 6950-37-4
M. Wt: 267.28 g/mol
InChI Key: LJBDJGSSXAENHY-UHFFFAOYSA-N
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Description

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione is a heterocyclic compound that features a pyridine ring and a phthalazinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione typically involves multi-step organic reactions. One common method is the condensation of 4-pyridineethanol with phthalic anhydride under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Metal hydrides such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, acyl, or other functional groups.

Scientific Research Applications

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Pyridinyl)ethyl)-1,4-dihydro-1,4-phthalazinedione
  • 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-quinoxalinedione
  • 2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-benzoxazinedione

Uniqueness

2-(2-(4-Pyridinyl)ethyl)-2,3-dihydro-1,4-phthalazinedione is unique due to its specific combination of a pyridine ring and a phthalazinedione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6950-37-4

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-(2-pyridin-4-ylethyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C15H13N3O2/c19-14-12-3-1-2-4-13(12)15(20)18(17-14)10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H,17,19)

InChI Key

LJBDJGSSXAENHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=NC=C3

Origin of Product

United States

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